Cas no 166249-17-8 ((R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate)

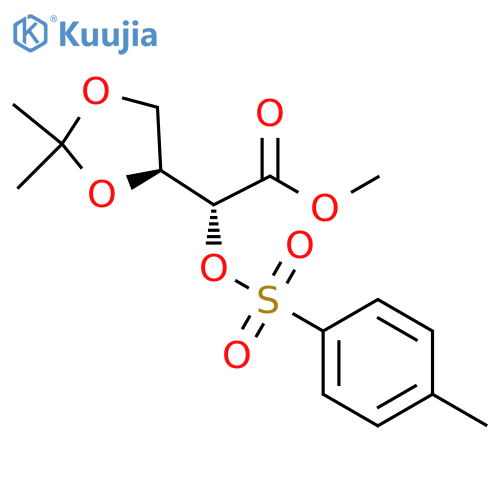

166249-17-8 structure

商品名:(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

CAS番号:166249-17-8

MF:C15H20O7S

メガワット:344.380104064941

MDL:MFCD31803400

CID:4612607

PubChem ID:10315461

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 化学的及び物理的性質

名前と識別子

-

- (R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate(WXG00543)

- (R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

- SCHEMBL346469

- W18679

- 166249-17-8

- AS-72576

- methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(4-methylphenyl)sulfonyloxyacetate

- AKOS037647143

- methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[(4-methylbenzenesulfonyl)oxy]acetate

- Methyl (r)-2-((s)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

- MFCD31803400

- Methyl(r)-2-((s)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

-

- MDL: MFCD31803400

- インチ: 1S/C15H20O7S/c1-10-5-7-11(8-6-10)23(17,18)22-13(14(16)19-4)12-9-20-15(2,3)21-12/h5-8,12-13H,9H2,1-4H3/t12-,13+/m0/s1

- InChIKey: RNMUZZCMZKBHTQ-QWHCGFSZSA-N

- ほほえんだ: C(OC)(=O)[C@@H]([C@@H]1COC(C)(C)O1)OS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 344.09297415g/mol

- どういたいしつりょう: 344.09297415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 96.5Ų

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D773794-250mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 250mg |

$390 | 2024-06-06 | |

| eNovation Chemicals LLC | D773794-5g |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 5g |

$2280 | 2024-06-06 | |

| Chemenu | CM477611-100mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95%+ | 100mg |

$158 | 2023-02-17 | |

| 1PlusChem | 1P01DG21-250mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 250mg |

$307.00 | 2024-06-19 | |

| 1PlusChem | 1P01DG21-500mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 500mg |

$452.00 | 2024-06-19 | |

| 1PlusChem | 1P01DG21-2g |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 2g |

$1186.00 | 2024-06-19 | |

| Ambeed | A996416-1g |

Methyl (R)-2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 97% | 1g |

$670.0 | 2024-04-23 | |

| 1PlusChem | 1P01DG21-100mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 100mg |

$176.00 | 2024-06-19 | |

| Aaron | AR01DGAD-500mg |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 500mg |

$497.00 | 2023-12-15 | |

| A2B Chem LLC | AX06153-1g |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate |

166249-17-8 | 95% | 1g |

$608.00 | 2024-04-20 |

(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

166249-17-8 ((R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166249-17-8)(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

清らかである:99%

はかる:1g

価格 ($):603.0

atkchemica

(CAS:166249-17-8)(R)-methyl 2-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-2-(tosyloxy)acetate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ